

Biochemical Properties of FK-448 Free Base: A Technical Overview

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Compound of Interest

Compound Name: FK-448 Free base

Cat. No.: B12292755

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Abstract

FK-448 Free base is a potent and selective inhibitor of chymotrypsin, a key digestive protease. This document provides a comprehensive overview of its biochemical properties, including its inhibitory activity against various enzymes and the methodologies used for its characterization. The information presented is intended to support further research and development efforts involving this compound.

Introduction

FK-448 Free base has been identified as a specific and effective inhibitor of chymotrypsin.^[1] Its primary mechanism of action involves the direct inhibition of this serine protease, which plays a crucial role in the digestion of proteins. Understanding the biochemical profile of FK-448 is essential for its potential applications in research and therapeutics, particularly in conditions where chymotrypsin activity is implicated.

Quantitative Inhibitory Activity

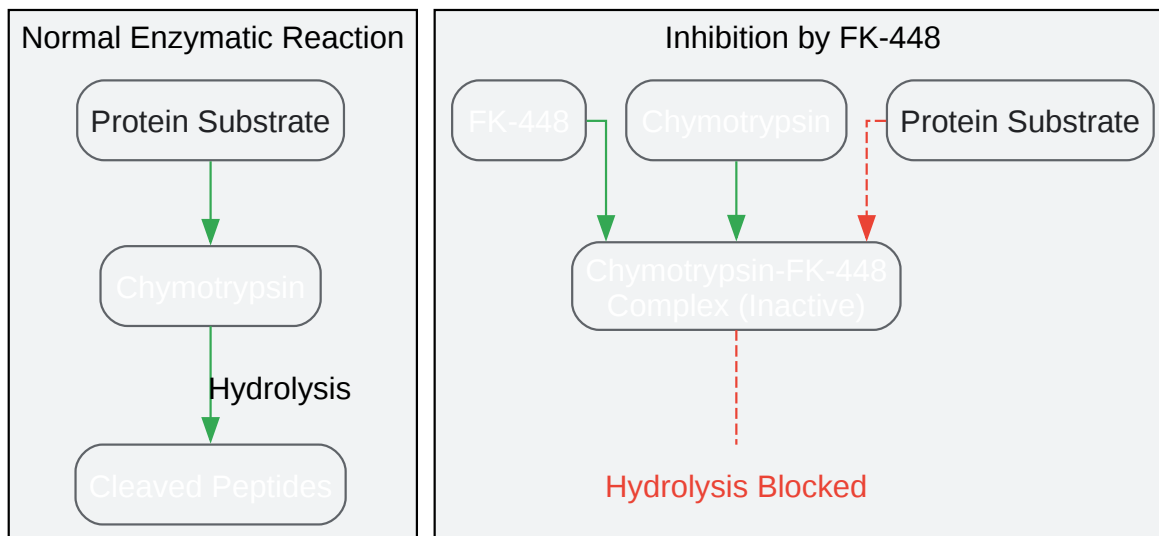
The inhibitory potency of **FK-448 Free base** has been quantified against a panel of proteases. The compound demonstrates high specificity for chymotrypsin, with significantly lower activity against other related enzymes. A summary of the half-maximal inhibitory concentrations (IC₅₀) is presented below.

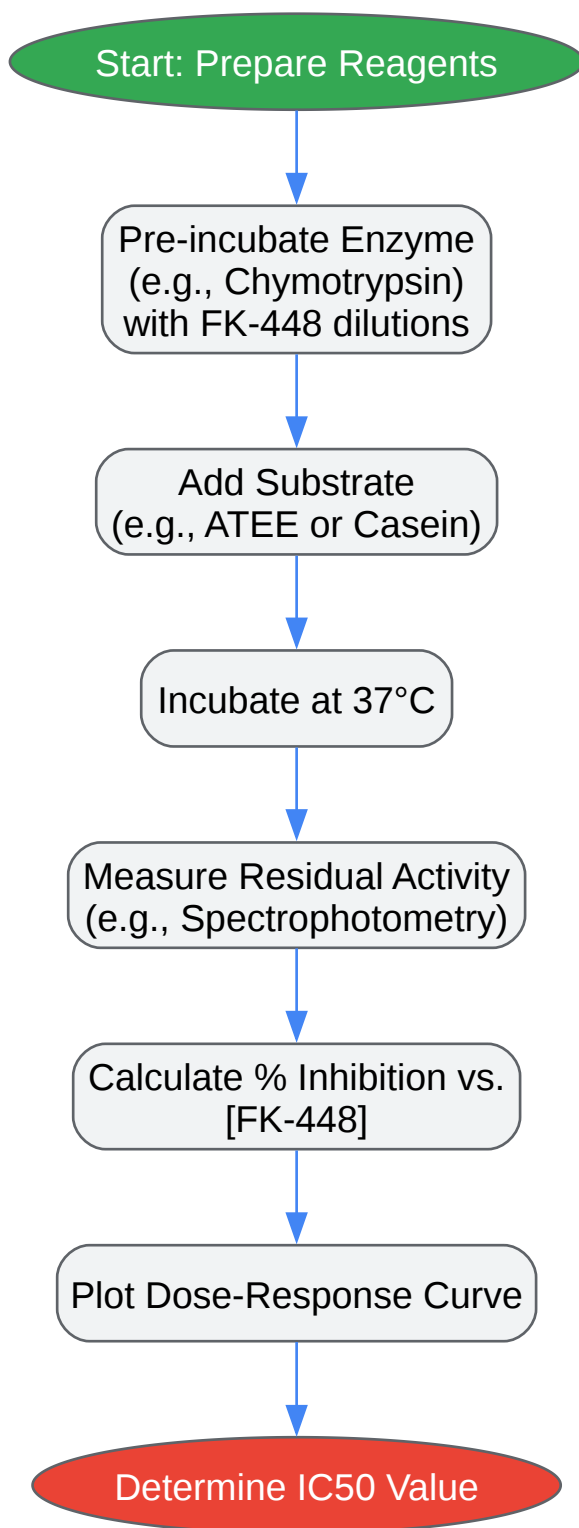
Enzyme	Substrate	IC ₅₀
Chymotrypsin	ATEE	720 nM
Cathepsin G	-	15 µM
Thrombin	TAME	35 µM
Trypsin	TAME	780 µM
Plasmin	TAME	> 1 mM
Plasma Kallikrein	TAME	> 1 mM
Pancreas Kallikrein	TAME	> 1 mM

Data sourced from MedchemExpress.[1]

Mechanism of Action

FK-448 acts as a direct inhibitor of chymotrypsin. By binding to the enzyme, it blocks the active site, thereby preventing the hydrolysis of its protein and peptide substrates. This inhibitory action disrupts the normal digestive function of chymotrypsin.





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References

- 1. medchemexpress.com [medchemexpress.com]
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